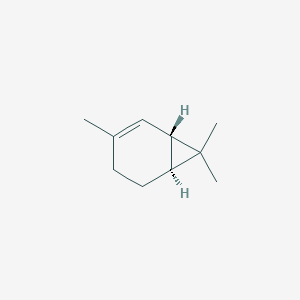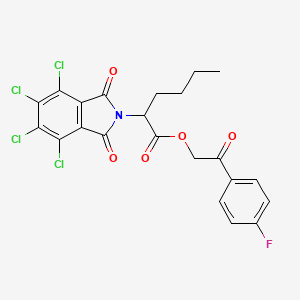
(+)-trans-2-Carene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-trans-2-Carene is a bicyclic monoterpene that is naturally found in the essential oils of various plants, including pine and cedar. It is known for its distinctive sweet and pungent aroma, which makes it a valuable component in the fragrance and flavor industries. This compound is also of interest due to its potential therapeutic properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-trans-2-Carene typically involves the cyclization of geranyl pyrophosphate, a common precursor in the biosynthesis of monoterpenes. This cyclization can be catalyzed by specific enzymes known as terpene synthases. In laboratory settings, the synthesis can be achieved through various chemical reactions, including the use of acid catalysts to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the essential oils of pine trees. The extraction process includes steam distillation, which separates the volatile compounds from the plant material. The resulting essential oil is then subjected to fractional distillation to isolate this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-trans-2-Carene undergoes several types of chemical reactions, including:
Oxidation: This reaction can produce various oxygenated derivatives, such as carenol and carenone.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2-chlorocarene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Carenol, Carenone
Reduction: Saturated hydrocarbons
Substitution: 2-Chlorocarene, 2-Bromocarene
Wissenschaftliche Forschungsanwendungen
(+)-trans-2-Carene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing into its potential therapeutic effects, including its use in aromatherapy for stress relief and its possible role in pain management.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of (+)-trans-2-Carene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Aromatherapy: It interacts with the olfactory receptors, which can influence the central nervous system and promote relaxation.
Vergleich Mit ähnlichen Verbindungen
(+)-trans-2-Carene can be compared with other monoterpenes such as:
α-Pinene: Both compounds are found in pine essential oils, but α-Pinene has a more pronounced pine scent and different therapeutic properties.
Limonene: Found in citrus oils, limonene has a citrus aroma and is known for its antioxidant and anti-cancer properties.
Myrcene: Present in hops and bay leaves, myrcene has a musky aroma and is noted for its sedative effects.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and potential therapeutic benefits make it a valuable subject of ongoing research and industrial use.
Eigenschaften
Molekularformel |
C10H16 |
|---|---|
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
(1S,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
IBVJWOMJGCHRRW-IUCAKERBSA-N |
Isomerische SMILES |
CC1=C[C@H]2[C@@H](C2(C)C)CC1 |
Kanonische SMILES |
CC1=CC2C(C2(C)C)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane](/img/structure/B12459190.png)
![3,3-Dimethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B12459201.png)
![3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459205.png)

![5-Tert-butyl-N'-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide](/img/structure/B12459225.png)
![N,N'-bis{4-[acetyl(methyl)amino]phenyl}hexanediamide](/img/structure/B12459226.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12459229.png)
![2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B12459231.png)


![3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B12459251.png)
![2,2,2-trifluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12459258.png)
![benzyl (8S,8aR)-6-amino-8-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate](/img/structure/B12459264.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(1-phenylethyl)benzamide](/img/structure/B12459266.png)
